![molecular formula C48H39N7O18 B13587614 4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acid, nitro, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the nitration of a suitable aromatic precursor to introduce nitro groups
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions due to its multiple functional groups.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 4-(4-{2-[bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. The nitro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modifying their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
Similar compounds include:
4-(4-{2-[bis(2-{4-[(4-carboxy-2-aminophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-aminobenzoic acid: Differing by the presence of amino groups instead of nitro groups.
4-(4-{2-[bis(2-{4-[(4-carboxy-2-hydroxyphenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-hydroxybenzoic acid: Differing by the presence of hydroxy groups instead of nitro groups.
Propiedades
Fórmula molecular |
C48H39N7O18 |
|---|---|
Peso molecular |
1001.9 g/mol |
Nombre IUPAC |
4-[[4-[2-[bis[2-[4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy]ethyl]amino]ethoxy]benzoyl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C48H39N7O18/c56-43(49-37-16-7-31(46(59)60)25-40(37)53(65)66)28-1-10-34(11-2-28)71-22-19-52(20-23-72-35-12-3-29(4-13-35)44(57)50-38-17-8-32(47(61)62)26-41(38)54(67)68)21-24-73-36-14-5-30(6-15-36)45(58)51-39-18-9-33(48(63)64)27-42(39)55(69)70/h1-18,25-27H,19-24H2,(H,49,56)(H,50,57)(H,51,58)(H,59,60)(H,61,62)(H,63,64) |
Clave InChI |
NHHKODNWTCUQES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])OCCN(CCOC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-])CCOC5=CC=C(C=C5)C(=O)NC6=C(C=C(C=C6)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
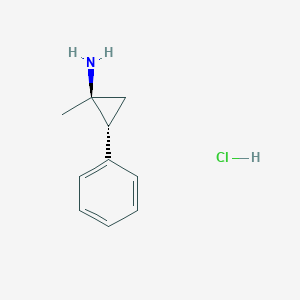
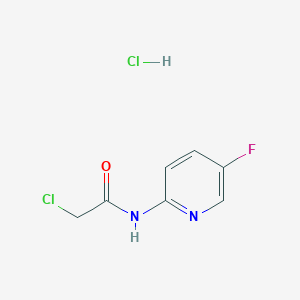
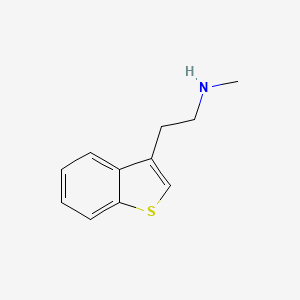
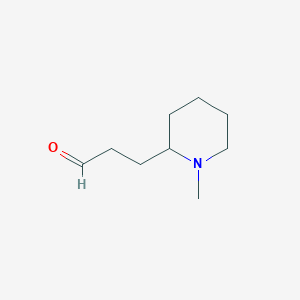
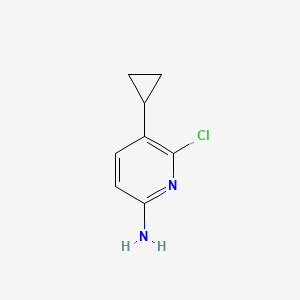
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)


![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)

![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
